molecular formula C13H20OS B7994914 2-(n-Pentylthio)phenethyl alcohol CAS No. 1443343-77-8

2-(n-Pentylthio)phenethyl alcohol

Cat. No.: B7994914
CAS No.: 1443343-77-8
M. Wt: 224.36 g/mol
InChI Key: KGZPNURCHJDXBG-UHFFFAOYSA-N
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Description

2-(n-Pentylthio)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with a pentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-pentylthio)phenethyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-bromo-1-phenylethanol with pentanethiol in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(n-Pentylthio)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenethyl alcohol moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride as a base in an aprotic solvent.

Major Products Formed:

    Oxidation: Formation of 2-(n-pentylthio)benzaldehyde or 2-(n-pentylthio)benzoic acid.

    Reduction: Formation of 2-(n-pentylthio)phenethyl alkane.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

2-(n-Pentylthio)phenethyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a fragrance component in the perfume industry.

Mechanism of Action

The mechanism of action of 2-(n-pentylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound’s interaction with cellular components can lead to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

    2-Phenylethanol: A structurally similar compound with a hydroxyl group attached to a phenethyl moiety.

    2-(n-Butylthio)phenethyl alcohol: Similar structure but with a butylthio group instead of a pentylthio group.

Uniqueness: 2-(n-Pentylthio)phenethyl alcohol is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-pentylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-2-3-6-11-15-13-8-5-4-7-12(13)9-10-14/h4-5,7-8,14H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZPNURCHJDXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305032
Record name Benzeneethanol, 2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-77-8
Record name Benzeneethanol, 2-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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